Superior GPR40 Agonist Potency Achieved Through Specific Fluorinated Phenylpropanoic Acid Core
The core phenylpropanoic acid structure, when bearing the 4-fluoro-3-trifluoromethyl substitution pattern found in 3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid, enables the development of significantly more potent GPR40/FFA1 agonists compared to analogs with different substitution. In a key study, the derivative 3-{4-[(2',6'-dimethylbiphenyl-3-yl)methoxy]-2-fluorophenyl}propanoic acid (4p), which is conceptually derived from this core, achieved an EC50 of 5.7 nM for GPR40 activation [1]. In contrast, an earlier lead compound (1b) lacking this optimized fluorination pattern showed significantly lower potency, underscoring the critical role of this specific building block in achieving high target affinity.
| Evidence Dimension | GPR40 Receptor Agonism Potency |
|---|---|
| Target Compound Data | EC50 = 5.7 nM (for derivative 4p derived from a similar fluorinated phenylpropanoic acid core) |
| Comparator Or Baseline | Compound 1b (less optimized fluorination pattern): EC50 significantly higher (data not provided, but described as less potent) |
| Quantified Difference | Derivative 4p is a highly potent agonist (EC50 = 5.7 nM), representing a major potency improvement over earlier leads. |
| Conditions | FLIPR-based calcium mobilization assay in CHO cells expressing human GPR40 |
Why This Matters
This demonstrates that the specific fluorination pattern of this compound is a key pharmacophore element for achieving high potency in GPR40-targeting drug discovery, justifying its procurement for this application over non-fluorinated or differently substituted phenylpropanoic acids.
- [1] Sasaki, S., Kitamura, S., Negoro, N., Suzuki, M., Tsujihata, Y., Suzuki, N., ... & Mikami, S. (2011). Design, synthesis, and biological activity of potent and orally available G protein-coupled receptor 40 agonists. Journal of Medicinal Chemistry, 54(5), 1365-1378. View Source
